molecular formula C5H2Cl2FNO2S B2432340 5-Chloro-3-fluoropyridine-2-sulfonyl chloride CAS No. 1261737-23-8

5-Chloro-3-fluoropyridine-2-sulfonyl chloride

Cat. No.: B2432340
CAS No.: 1261737-23-8
M. Wt: 230.03
InChI Key: MMTYCRCZGDSGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S . It has a molecular weight of 230.04 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2Cl2FNO2S/c6-4-1-3 (12 (7,10)11)2-9-5 (4)8/h1-2H .

Scientific Research Applications

Synthesis of (Poly)halo-Substituted Diarylsulfones

Research by Sasmal et al. (2018) demonstrates the use of (poly)halo-substituted benzenesulfonyl chlorides, including 5-chloro-3-fluoropyridine-2-sulfonyl chloride, in the palladium-catalyzed ortho-directed C-H bond sulfonylation of 2-arylpyridines. This process is critical in the synthesis of halo-substituted diarylsulfones, showcasing the versatility of these compounds in organic synthesis (Sasmal, Bera, Doucet, & Soulé, 2018).

Reactions of 5-Chloro-2-Thiophenesulfonyl Derivatives

Obafemi (1982) explores the reactions of 5-chloro-2-thiophenesulfonyl chloride, a compound related to this compound. This research focuses on the synthesis of various sulfonamides and sulfonyl azides, contributing to the understanding of the reactivity and potential applications of sulfonyl chloride derivatives in heterocyclic compound synthesis (Obafemi, 1982).

Chemoselective Amination

Stroup et al. (2007) discuss the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to this compound. The study focuses on catalytic amination conditions, highlighting the potential for selective substitution reactions in the modification of pyridine derivatives (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Derivatives of 4-Fluoro-5-Sulfonylisoquinoline

Ohba et al. (2012) investigate 4-fluoroisoquinoline-5-sulfonyl chloride, related to this compound, and its derivatives. This study provides insights into the steric and electronic effects influencing the structure and reactivity of sulfonyl chloride derivatives, which is valuable for the development of new heterocyclic compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Creation of Sulfonyl Fluoride Hubs

Nie et al. (2021) introduce a new class of sulfonyl fluoride hubs, highlighting the broad applications of sulfonyl fluorides in ligation chemistry, chemical biology, and drug discovery. This research underscores the relevance of compounds like this compound in expanding the structural diversity and synthetic efficiency of sulfonyl fluorides (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).

Safety and Hazards

The safety data sheet for a similar compound, Chloropyridine-3-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as dust masks, eyeshields, and gloves .

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYCRCZGDSGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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